molecular formula C12H13BrF5NO B12119259 (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

(4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

Katalognummer: B12119259
Molekulargewicht: 362.13 g/mol
InChI-Schlüssel: SGAWKVOINNTGIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound that features both bromine and pentafluoroethyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine typically involves multiple steps. One common route starts with the preparation of 4-bromobenzyl bromide, which is then reacted with 3-pentafluoroethyloxy-propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromine and pentafluoroethyloxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties may be harnessed to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism by which (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and pentafluoroethyloxy groups can influence the compound’s binding affinity and specificity, leading to various biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromobenzyl bromide
  • 3-Pentafluoroethyloxy-propylamine
  • 4-Bromobenzylamine

Uniqueness

Compared to similar compounds, (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine stands out due to its combination of bromine and pentafluoroethyloxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H13BrF5NO

Molekulargewicht

362.13 g/mol

IUPAC-Name

N-[(4-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine

InChI

InChI=1S/C12H13BrF5NO/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2

InChI-Schlüssel

SGAWKVOINNTGIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.